
Methyl octadecanoate-D35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octadecanoate-D35, also known as stearic-D35 acid, methyl ester, is a stable isotope-labeled compound. It is a derivative of stearic acid, where the hydrogen atoms are replaced with deuterium (D), making it a deuterated compound. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadecanoate-D35 is synthesized through the esterification of deuterated stearic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated stearic acid and methanol. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl octadecanoate-D35 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated stearic acid.
Reduction: It can be reduced to form deuterated stearyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are commonly used.
Major Products Formed
Oxidation: Deuterated stearic acid.
Reduction: Deuterated stearyl alcohol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl octadecanoate-D35 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated standards for mass spectrometry and other analytical techniques
Mechanism of Action
The mechanism of action of methyl octadecanoate-D35 is primarily based on its isotopic labeling. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated counterpart, allowing for precise tracking and analysis in various systems. This isotopic labeling does not significantly alter the chemical properties of the compound, making it an ideal tracer .
Comparison with Similar Compounds
Similar Compounds
Methyl octadecanoate: The non-deuterated version of methyl octadecanoate-D35.
Methyl hexadecanoate-D31: Another deuterated fatty acid ester with a shorter carbon chain.
Methyl eicosanoate-D39: A deuterated fatty acid ester with a longer carbon chain
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and tracing applications. Its deuterium content allows for precise mass spectrometric analysis and minimal interference in biological systems, making it a valuable tool in various research fields .
Properties
CAS No. |
29823-25-4 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
333.7 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI Key |
HPEUJPJOZXNMSJ-JRUFZKPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
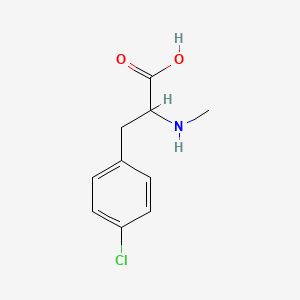
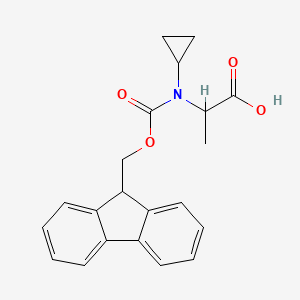

![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)

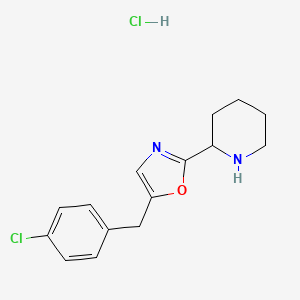
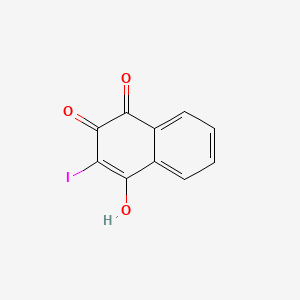
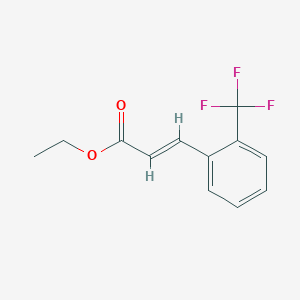

![N-[1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12301189.png)
![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B12301203.png)
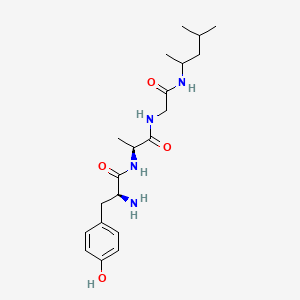
![(1R,5S)-3-(piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B12301212.png)
